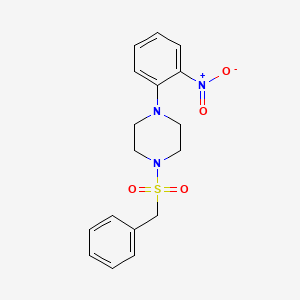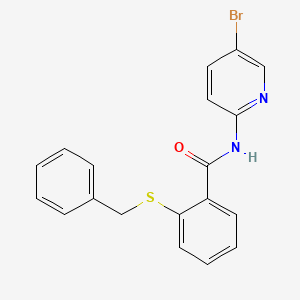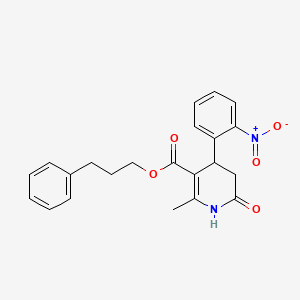![molecular formula C23H18N2O B5918132 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It is a synthetic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the replication of viruses and bacteria by targeting specific enzymes involved in their replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. The compound has also been shown to inhibit the activity of specific enzymes involved in the biosynthesis of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole in lab experiments is its diverse biological activities. The compound can be used to study various biological processes such as cell proliferation, apoptosis, and inflammation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole. One of the potential areas of research is the development of new synthetic methods for the compound. Another area of research is the identification of new biological activities of the compound, which can lead to the development of new drugs for the treatment of various diseases. Furthermore, the compound can be used as a lead compound for the development of new analogs with improved biological activities.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its diverse biological activities. The compound has been synthesized using various methods and has shown promising results in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to develop new analogs with improved biological activities.
Synthesis Methods
The synthesis of 5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole has been reported in several research articles. One of the most commonly used methods involves the condensation of 2-aminobenzylamine with isatin in the presence of acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain this compound.
Scientific Research Applications
5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antiviral, antibacterial, and antifungal activities. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(5-benzylindolo[3,2-b]indol-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-16(26)25-21-14-8-6-12-19(21)22-23(25)18-11-5-7-13-20(18)24(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHHHRLEXDKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)
![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)


